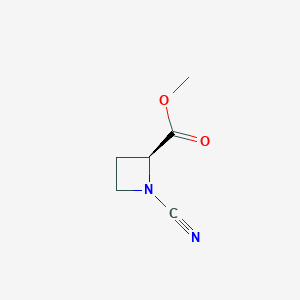
(S)-Methyl 1-cyanoazetidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 1-cyanoazetidine-2-carboxylate is a chiral compound with significant potential in various scientific fields It is characterized by its azetidine ring, a four-membered nitrogen-containing ring, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-cyanoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of (S)-methyl 2-amino-3-cyanopropanoate with a base to induce cyclization, forming the azetidine ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: (S)-Methyl 1-cyanoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
(S)-Methyl 1-cyanoazetidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential as a precursor for the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-Methyl 1-cyanoazetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
®-Methyl 1-cyanoazetidine-2-carboxylate: The enantiomer of (S)-Methyl 1-cyanoazetidine-2-carboxylate, with similar chemical properties but different biological activity.
Methyl 1-cyanoazetidine-2-carboxylate: The racemic mixture containing both (S) and ® enantiomers.
1-Cyanoazetidine-2-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological activity compared to its enantiomer or racemic mixture
属性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
methyl (2S)-1-cyanoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI 键 |
OLBQFOVWPRPLRD-YFKPBYRVSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCN1C#N |
规范 SMILES |
COC(=O)C1CCN1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


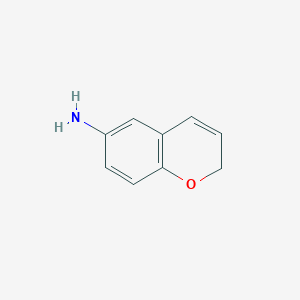
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
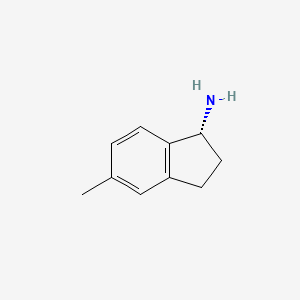

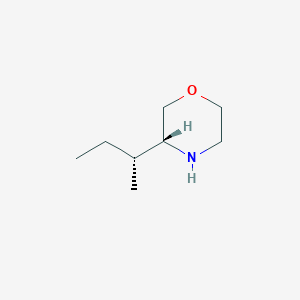
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
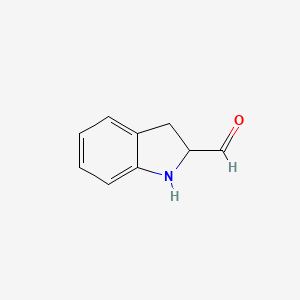
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
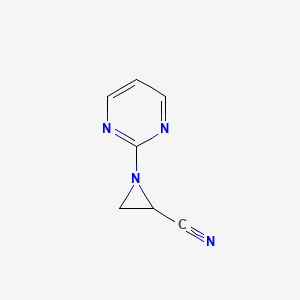
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
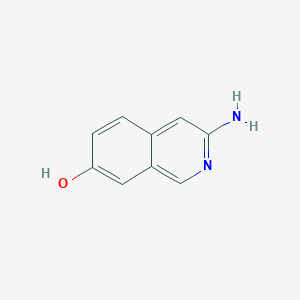
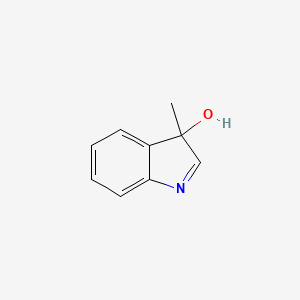
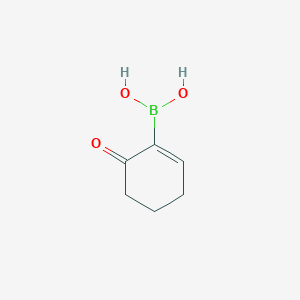
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
